The compound 8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, with the CAS number 1339955-47-3, is a complex organic molecule classified under purine derivatives. It is a significant structure in medicinal chemistry, particularly related to the treatment of diabetes as it is a component of the drug Linagliptin, which is used to manage blood sugar levels in type 2 diabetes patients .
8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione belongs to the class of organic compounds known as xanthines, which are characterized by their purine structure and presence of ketone groups. This classification is important for understanding its biological activity and potential therapeutic applications .
The synthesis of 8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione typically involves multi-step organic synthesis techniques. Key synthetic pathways include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor progress and confirm structure at each stage .
The molecular formula for this compound is , with a molecular weight of approximately 434.494 g/mol. The compound features multiple functional groups including amines and ketones which contribute to its biological activity.
The structural representation can be expressed using the following identifiers:
This detailed representation allows chemists to visualize the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets .
The compound can participate in various chemical reactions typical for purines:
Reactions involving this compound are often studied using kinetic analysis to determine rates and mechanisms. Spectroscopic methods such as UV-visible spectroscopy can be employed to monitor changes during these reactions .
As a dipeptidyl peptidase-4 inhibitor, 8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione works by inhibiting the enzyme responsible for degrading incretin hormones. These hormones play a crucial role in glucose metabolism by stimulating insulin secretion in response to meals.
This mechanism leads to increased levels of active incretin hormones, thereby improving glycemic control in patients with type 2 diabetes. Clinical studies have demonstrated its efficacy in lowering HbA1c levels without causing significant weight gain or hypoglycemia .
The compound is typically a solid at room temperature with a melting point that varies depending on purity but generally falls within expected ranges for similar compounds.
Key chemical properties include:
Relevant data from various sources indicate that proper storage conditions should be maintained to prevent degradation .
8-[(3R)-3-amino-piperidin-1-yl]-3,7-dimethyl-1-[4-methylquinazolin-2-yldimethyl]purine-2,6-dione has significant applications in pharmaceutical research:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0